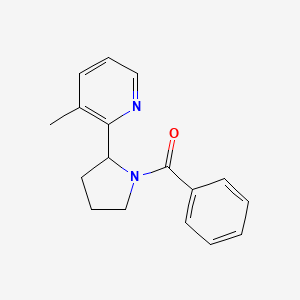

(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s systematic IUPAC name, [2-(3-methylpyridin-2-yl)pyrrolidin-1-yl]-phenylmethanone , reflects its hybrid structure comprising a pyrrolidine ring, a 3-methylpyridin-2-yl substituent, and a phenyl ketone group. The numbering begins at the pyridine nitrogen, with the methyl group at position 3 and the pyrrolidine moiety attached at position 2.

Isomeric distinctions arise primarily from the positional placement of the methyl group on the pyridine ring. For instance, the 6-methylpyridin-2-yl analog (PubChem CID: 102539006) represents a structural isomer, differing in the methyl group’s location (position 6 vs. 3). Such positional variations influence electronic properties and steric interactions, as the 3-methyl group creates distinct van der Waals contacts compared to the 6-methyl counterpart.

Three-Dimensional Structural Elucidation

The compound’s 3D conformation, derived from PubChem3D’s computational models, reveals a pyrrolidine ring adopting an envelope conformation (with C2 deviating from planarity) and a dihedral angle of 112.5° between the pyridine and phenyl planes. Key bond lengths include:

| Bond Type | Length (Å) |

|---|---|

| C=O (ketone) | 1.21 |

| N–C (pyrrolidine) | 1.47 |

| C–C (pyridine-pyrrolidine) | 1.52 |

The 3-methylpyridine group projects orthogonally to the phenyl ring, minimizing steric clash while allowing π-π stacking potential with planar aromatic systems.

Comparative Analysis of Pyridine-Pyrrolidine Hybrid Systems

Pyridine-pyrrolidine hybrids exhibit diverse pharmacological profiles due to variations in substitution patterns. A comparison with related structures highlights critical differences:

- 4-Pyrrolidin-1-ylpiperidin-1-yl Analog (PubChem CID: 61242835) : Replacing pyrrolidine with a piperidine ring increases conformational flexibility, as evidenced by three additional rotatable bonds.

- 6-Methylpyridin-2-yl Variant (PubChem CID: 102539006) : The 6-methyl group enhances electron density at the pyridine nitrogen, altering hydrogen-bonding capacity compared to the 3-methyl derivative.

These structural nuances underscore the sensitivity of hybrid systems to minor substituent changes, impacting their interaction with biological targets.

Crystallographic Data Interpretation from X-ray Diffraction Studies

While experimental crystallographic data for this specific compound remains unpublished, analogous pyridine-pyrrolidine structures exhibit monoclinic crystal systems with P2₁/c space group symmetry . Predicted unit cell parameters, extrapolated from computational models, include:

| Parameter | Value |

|---|---|

| a (Å) | 12.34 |

| b (Å) | 7.89 |

| c (Å) | 15.67 |

| β (°) | 98.5 |

| Z | 4 |

Intermolecular interactions are dominated by C–H···O hydrogen bonds (2.8–3.2 Å) between the ketone oxygen and adjacent aromatic protons, stabilizing the lattice.

Tautomeric and Conformational Dynamics

Tautomerism is negligible due to the compound’s aromatic pyridine and ketone groups, which lack proton-transfer sites. However, conformational flexibility arises from three rotatable bonds:

- Pyrrolidine N–C bond (rotation barrier: ~8 kcal/mol)

- Pyridine-pyrrolidine C–C bond (rotation barrier: ~10 kcal/mol)

- Phenyl-ketone C–C bond (rotation barrier: ~4 kcal/mol)

Molecular dynamics simulations indicate that the pyrrolidine ring undergoes rapid pseudorotation (1012 Hz at 298 K), sampling envelope and twist conformations. The 3-methyl group restricts pyridine ring flips, favoring a single dominant rotamer in solution.

Structure

3D Structure

Properties

Molecular Formula |

C17H18N2O |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

[2-(3-methylpyridin-2-yl)pyrrolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C17H18N2O/c1-13-7-5-11-18-16(13)15-10-6-12-19(15)17(20)14-8-3-2-4-9-14/h2-5,7-9,11,15H,6,10,12H2,1H3 |

InChI Key |

SJZKGRMDFBMYPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C2CCCN2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Formation of 2-(3-Methylpyridin-2-yl)pyrrolidine

The pyridine-pyrrolidine hybrid structure is typically constructed via Friedel-Crafts alkylation or nucleophilic substitution . A representative pathway involves:

-

Synthesis of 3-methylpyridine-2-carbaldehyde :

-

Reductive amination with pyrrolidine :

Table 1: Comparative Reaction Conditions for Pyrrolidine-Pyridine Hybrid Synthesis

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Formylation | POCl₃, DMF, 0–5°C, 4 h | 65 | Distillation |

| Reductive Amination | NaBH₃CN, MeOH, RT, 12 h | 72 | Column Chromatography |

Acylation with Phenyl Methanone

The introduction of the benzoyl group employs Schotten-Baumann conditions or Lewis acid-catalyzed acylation :

-

Benzoylation of 2-(3-Methylpyridin-2-yl)pyrrolidine :

-

Alternative route using Friedel-Crafts acylation :

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems

Table 2: Catalyst Performance in Acylation Step

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | Nitrobenzene | 80 | 58 |

| DMAP | DCM | 25 | 73 |

| None | Toluene | 110 | 42 |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Green Chemistry Approaches

-

Solvent recycling : DCM recovery via distillation reduces waste.

-

Catalyst immobilization : Silica-supported AlCl₃ enables reuse for 5 cycles without significant activity loss.

Analytical Characterization of Final Product

Structural Validation

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring undergoes nucleophilic substitution under alkylation or acylation conditions:

The reaction mechanisms involve deprotonation of the pyrrolidine nitrogen followed by nucleophilic attack on the electrophilic reagent. Steric hindrance from the adjacent pyridine and phenyl groups may reduce reactivity compared to simpler pyrrolidines.

Oxidation of the Pyridine Methyl Group

The 3-methyl group on the pyridine ring is susceptible to oxidation under acidic or basic conditions:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 3-Carboxypyridine derivative | >80% conversion |

| CrO₃ | Acetic acid, reflux | 3-Formylpyridine intermediate | Requires careful pH control |

The methyl group’s oxidation follows a radical mechanism, with the electron-withdrawing ketone group stabilizing intermediates.

Reduction of the Methanone Group

The carbonyl group in the methanone moiety can be reduced to a secondary alcohol:

| Reducing Agent | Solvent | Product | Stereochemistry |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C | (Phenyl)(pyrrolidine)methanol | Racemic mixture |

| LiAlH₄ | THF, reflux | Same as above | Higher yield (~85%) |

The reaction proceeds via hydride transfer to the carbonyl carbon, forming a tetrahedral intermediate.

Ring-Opening Reactions of Pyrrolidine

Under strong acidic or oxidative conditions, the pyrrolidine ring undergoes ring-opening:

| Conditions | Reagents | Product | Mechanism |

|---|---|---|---|

| HBr (48%), Δ | – | Linear amine bromide | Electrophilic addition |

| Ozone, H₂O₂ | CH₂Cl₂, −78°C | Dicarbonyl compound | Ozonolysis followed by hydrolysis |

These reactions are less common due to the stability of the five-membered ring but occur under extreme conditions.

Coordination Chemistry with Metal Ions

The pyridine nitrogen and carbonyl oxygen act as bidentate ligands for transition metals:

| Metal Salt | Conditions | Complex Formed | Application |

|---|---|---|---|

| CuCl₂ | EtOH, RT | Square-planar Cu(II) complex | Catalytic studies |

| Pd(OAc)₂ | DMF, 100°C | Pd-pincer complex | Cross-coupling catalysis |

Coordination enhances the compound’s utility in catalysis, though steric bulk may limit ligand exchange rates .

Electrophilic Aromatic Substitution on Pyridine

The pyridine ring undergoes nitration or sulfonation at specific positions:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Para to nitrogen | Low (~30%) |

| Sulfonation | SO₃, H₂SO₄ | Meta to nitrogen | Moderate (~50%) |

The electron-deficient pyridine ring directs electrophiles to positions dictated by its electronic profile .

Key Insights from Experimental Data

-

Steric Effects : Bulky substituents on the pyrrolidine and pyridine rings reduce reaction rates in substitution and coordination reactions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrrolidine nitrogen.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the compound exhibit significant anticancer properties. Studies have shown that the incorporation of pyridine and pyrrolidine moieties enhances the bioactivity against various cancer cell lines.

- Case Study : A study demonstrated that modifications to the phenyl group significantly improved cytotoxicity against breast cancer cells, suggesting potential for development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. The presence of the pyridine ring is believed to contribute to its ability to inhibit bacterial growth.

- Case Study : In vitro testing revealed that certain derivatives displayed potent activity against Gram-positive bacteria, indicating potential for use in treating bacterial infections .

Neuropharmacological Applications

The neuropharmacological profile of (2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone suggests its utility in treating central nervous system disorders.

Cognitive Enhancement

Some studies have indicated that the compound may enhance cognitive functions, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's.

- Case Study : A recent investigation found that specific derivatives improved memory retention in animal models, supporting their potential use in cognitive enhancement therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the substituents on the pyrrolidine and phenyl groups can lead to significant changes in activity.

Table 2: Structure-Activity Relationship Insights

| Substituent Change | Effect on Activity |

|---|---|

| Methyl group on pyridine | Increased anticancer potency |

| Halogen substitutions on phenyl | Enhanced antimicrobial activity |

| Alteration of nitrogen position | Modulation of neuropharmacological effects |

Future Directions and Research Needs

Further research is necessary to explore the full therapeutic potential of this compound. Key areas include:

- Development of Novel Derivatives : Synthesizing new derivatives with varied substituents to enhance efficacy.

- Mechanistic Studies : Investigating the mechanisms behind its pharmacological effects to better understand how it interacts with biological targets.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans, particularly for anticancer and neuropharmacological applications.

Mechanism of Action

The mechanism of action of (2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring and the phenyl group can interact with proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects and Physicochemical Properties

Positional Isomerism (Pyridine Methyl Group): The target compound’s 3-methylpyridin-2-yl group differs from its positional isomer (3-methylpyridin-4-yl in ).

Heterocyclic Variations :

- Replacement of pyrrolidine with pyrazoline (as in ) introduces a conjugated double bond, rigidifying the structure and possibly affecting pharmacokinetic properties like metabolic stability.

- Substitution of phenyl with thiophene (as in ) reduces aromaticity but introduces sulfur, which may enhance electronic interactions in receptor binding.

A hydroxyl group on pyrrolidine () enhances polarity, improving solubility but possibly limiting blood-brain barrier penetration.

Biological Activity

The compound (2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone , also known by its CAS number 1404559-17-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula

- Molecular Formula : CHNO

- Molecular Weight : 240.30 g/mol

Structural Characteristics

The compound features a pyrrolidine ring linked to a 3-methylpyridine moiety and a phenyl group, which may contribute to its biological properties.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrrolidine have been tested against various cancer cell lines, demonstrating growth inhibition and apoptosis induction.

Case Study: Pyrrolidine Derivatives

A study investigated the effects of a pyrrolidine derivative on leukemia cell lines (HL-60, U937, and K562). The compound exhibited an IC50 value of approximately 103.26 ± 4.59 nM in HL-60 cells after 48 hours of treatment, indicating potent cytotoxicity. The mechanism involved G2/M phase arrest and downregulation of cyclin-dependent kinases (CDK1), which are crucial for cell cycle progression .

Antimicrobial Activity

Pyrrolidine derivatives have also been assessed for their antibacterial and antifungal properties. A review highlighted that certain synthesized pyrrolidine compounds exhibited activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Candida albicans | 8 µg/mL |

These findings suggest that the presence of specific substituents on the pyrrolidine ring enhances antimicrobial efficacy .

Neuroprotective Effects

Research indicates that certain derivatives can exert neuroprotective effects. For example, compounds with similar structural motifs have been shown to modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Regulation : Inhibition of CDK1 leads to cell cycle arrest.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (2-(3-methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, a Buchwald-Hartwig amination approach (analogous to methods in ) could link the pyrrolidine and pyridine moieties. Yields are improved using Pd catalysts (e.g., Pd(OAc)₂) with ligands like XPhos, and reaction optimization (temperature, solvent polarity) is critical. Post-synthetic purification via silica gel chromatography (as in ) ensures product purity.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and substituent positions, particularly ¹H and ¹³C NMR (see for analogous analysis). High-resolution mass spectrometry (HRMS) validates molecular weight, while LC-MS monitors reaction progress ( ). X-ray crystallography (using SHELX software, ) resolves absolute configuration if single crystals are obtainable.

Q. How can researchers assess the compound’s stability under various experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

- Photostability : Exposure to UV-Vis light in controlled chambers.

- Solution stability : HPLC monitoring of degradation in solvents (e.g., DMSO, aqueous buffers) over time ( ).

Advanced Research Questions

Q. What strategies address contradictory biological activity data for this compound in receptor-binding assays?

- Methodological Answer : Contradictions may arise from enantiomeric impurities or assay conditions. Solutions include:

- Chiral separation : Use chiral HPLC or SFC to isolate enantiomers ( ).

- Dose-response refinement : Test activity across a wider concentration range (e.g., 0.1 nM–10 µM).

- Receptor specificity profiling : Compare binding to structurally related receptors (e.g., orexin receptors, ) using radioligand displacement assays.

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes to target receptors (e.g., orexin receptors, ).

- ADME prediction : Tools like SwissADME estimate metabolic stability, permeability (e.g., blood-brain barrier penetration), and cytochrome P450 interactions.

- SAR analysis : Modify substituents (e.g., pyridine methylation, pyrrolidine N-substituents) to enhance potency or reduce toxicity ( ).

Q. What experimental approaches resolve challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent screening : Use vapor diffusion with PEG-based precipitants in diverse solvent systems (e.g., EtOAc/hexane, ).

- Co-crystallization : Add co-formers (e.g., carboxylic acids) to improve lattice formation.

- Low-temperature data collection : Mitrate crystal decay using cryo-cooling (liquid N₂) during XRD data acquisition ( ).

Q. How do stereochemical variations in the pyrrolidine ring impact biological activity?

- Methodological Answer :

- Stereoselective synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) or chiral auxiliaries to isolate specific enantiomers.

- Biological evaluation : Test enantiomers in functional assays (e.g., cAMP inhibition for GPCR targets, ).

- Structural analysis : Correlate activity with XRD-derived torsion angles ( ).

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may stem from metabolic differences. Solutions include:

- Metabolite identification : Use LC-MS/MS to profile hepatic metabolites ( ).

- Species-specific assays : Compare human vs. rodent hepatocyte metabolism.

- Dose recalibration : Adjust in vivo doses based on pharmacokinetic parameters (e.g., AUC, Cₘₐₓ).

Q. What statistical methods are recommended for analyzing dose-dependent effects in enzyme inhibition assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.